molecular formula C8H8N2O4 B019154 3-Methoxy-2-nitrobenzamide CAS No. 99595-85-4

3-Methoxy-2-nitrobenzamide

Cat. No.: B019154
CAS No.: 99595-85-4
M. Wt: 196.16 g/mol
InChI Key: MZGJDLQJIXSZRB-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrobenzamide (3-MNB) is an organic molecule that has been studied for its potential applications in scientific research. It is a nitrobenzamide derivative that is used as a reagent for organic synthesis and as a catalyst for chemical reactions. 3-MNB is a versatile compound with many potential uses in the lab, including as a substrate for enzymatic reactions, as a reactant for organic synthesis, and as a catalyst for chemical reactions.

Scientific Research Applications

  • Corrosion Inhibition : N-phenyl-benzamide derivatives, which include compounds like 3-Methoxy-2-nitrobenzamide, have been shown to effectively inhibit mild steel acidic corrosion. Methoxy substituents enhance inhibition efficiency, while nitro substituents decrease it (Mishra et al., 2018).

  • Pharmaceutical Applications : Derivatives of this compound, such as 5-amino-2-methoxybenzamides, have potential as neuroleptics in the treatment of Parkinson's disease and Alzheimer's disease (Valenta et al., 1990).

  • Cancer Therapy : 4-iodo-3-nitrobenzamide, a related compound, has shown effectiveness in killing tumor cells by inducing apoptosis, without toxicity observed in hamsters (Mendeleyev et al., 1995).

  • Catalysis in Chemical Synthesis : Cyclometalated complexes of N-methoxy-4-nitrobenzamide are key catalysts for C-H bond functionalization reactions in N-methoxybenzamide derivatives, achieving high yields (Zhou et al., 2018).

  • Antibacterial Properties : Methoxy substituted benzothiazole derivatives, which include methoxy-nitrobenzamide compounds, have shown potent antibacterial activity against common pathogens like Escherichia coli and Pseudomonas aeruginosa (Gupta, 2018).

  • Chemical Synthesis : this compound and its derivatives play a role in the synthesis of various heterocyclic compounds, such as quinazolinones, which have diverse applications including in pharmaceuticals (Romero et al., 2013).

  • Cell Division and Antibacterial Research : 3-Methoxybenzamide has been studied for its effects on cell division in bacteria, with potential implications for developing new antibacterial strategies (Ohashi et al., 1999).

  • Immunological Applications : Derivatives like 3MB have been used to study the immune response, such as its effects on anti-dinitrophenyl response in mice (Broomhead & Hudson, 1985).

  • Atmospheric Chemistry : Nitroguaiacols, related to methoxy-nitrobenzamide compounds, are used as gas tracers in atmospheric studies due to their low reactivity with atmospheric oxidants (Lauraguais et al., 2014).

  • DNA Repair and Cell Cycle Research : Compounds like this compound are studied for their role in DNA repair and cell cycle progression in dividing cells, with potential applications in cancer research and therapy (Jacobson et al., 1985).

Safety and Hazards

“3-Methoxy-2-nitrobenzamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

3-methoxy-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGJDLQJIXSZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361565
Record name 3-methoxy-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99595-85-4
Record name 3-methoxy-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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